molecular formula C10H11Br B8678459 Cyclopropane, 2-bromo-1-methyl-1-phenyl-

Cyclopropane, 2-bromo-1-methyl-1-phenyl-

Cat. No. B8678459
M. Wt: 211.10 g/mol
InChI Key: KATJVBBTCDXZCG-UHFFFAOYSA-N
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Patent
US06548448B2

Procedure details

To a solution of 6.40 g (0.0221 mol) of 2,2-dibromo-1-methyl-1-phenylcyclopropane in 22 g of methanol was added 2.16 g (0.0360 mol) glacial acetic acid and 2.11 g (0.0323 mol) of zinc dust. After stirring at room temperature for 4 hours, the solvent was removed it vacuo. To the resulting residue hexanes and water were added. The resulting mixture was transferred to a separatory funnel and the phases were separated. The organic layer was dried over MgSO4 and filtered. The solvent was removed from the filtrate in vacuo to yield 3.24 g of 2-bromo-1-methyl-1-phenylcyclopropane as an oil which was used without further purification.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
solvent
Reaction Step One
Name
Quantity
2.11 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1(Br)[CH2:4][C:3]1([CH3:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C(O)(=O)C>CO.[Zn]>[Br:1][CH:2]1[CH2:4][C:3]1([CH3:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
BrC1(C(C1)(C1=CC=CC=C1)C)Br
Name
Quantity
2.16 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
22 g
Type
solvent
Smiles
CO
Name
Quantity
2.11 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed it vacuo
ADDITION
Type
ADDITION
Details
To the resulting residue hexanes and water were added
CUSTOM
Type
CUSTOM
Details
The resulting mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1C(C1)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.24 g
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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